molecular formula C11H16OP+ B14574291 Ethyl(oxo)(3-phenylpropyl)phosphanium CAS No. 61388-07-6

Ethyl(oxo)(3-phenylpropyl)phosphanium

Cat. No.: B14574291
CAS No.: 61388-07-6
M. Wt: 195.22 g/mol
InChI Key: RRVURLAOAKAUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(oxo)(3-phenylpropyl)phosphanium is a phosphonium-based compound characterized by a central phosphorus atom bonded to an ethyl group, an oxo (oxygen) group, and a 3-phenylpropyl substituent. This structure places it within the broader family of organophosphorus compounds, which are notable for their diverse applications in materials science, catalysis, and polymer chemistry. The oxo group may contribute to polar interactions, affecting reactivity and network formation in polymer matrices .

Properties

CAS No.

61388-07-6

Molecular Formula

C11H16OP+

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl-oxo-(3-phenylpropyl)phosphanium

InChI

InChI=1S/C11H16OP/c1-2-13(12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3/q+1

InChI Key

RRVURLAOAKAUGO-UHFFFAOYSA-N

Canonical SMILES

CC[P+](=O)CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(oxo)(3-phenylpropyl)phosphanium typically involves the reaction of ethylphosphine with 3-phenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl(oxo)(3-phenylpropyl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl(oxo)(3-phenylpropyl)phosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl(oxo)(3-phenylpropyl)phosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. Additionally, the compound can participate in redox reactions, influencing the oxidative state of other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Properties

Phosphonium compounds exhibit properties heavily influenced by their substituents. Below is a comparative analysis of Ethyl(oxo)(3-phenylpropyl)phosphanium with structurally analogous compounds:

Compound Substituents Key Properties
This compound Ethyl, oxo, 3-phenylpropyl Enhanced thermal stability (phenyl group), moderate polarity (oxo group)
Triethylphenylphosphonium bromide Three ethyl, one phenyl High solubility in polar solvents; used in ionic liquids and phase-transfer catalysis
Diethyl phenylphosphonate Two ethoxy, one phenyl, one oxo Neutral, hydrolytically stable; used as flame retardants or plasticizers
n-Butyl(oxo)(hydroxypropyl)phosphanium n-Butyl, oxo, hydroxypropyl Higher hydrophilicity (hydroxypropyl); lower thermal stability than phenyl analogs

Key Findings :

  • Thermal Stability : The 3-phenylpropyl group in this compound likely increases decomposition temperatures compared to alkyl-substituted analogs (e.g., n-butyl or hydroxypropyl derivatives) due to aromatic rigidity .
  • Solubility : The oxo group may improve compatibility with polar polymers, while the phenylpropyl chain reduces water solubility relative to hydroxypropyl-substituted phosphonium salts .
  • Reactivity : Unlike neutral phosphonates (e.g., diethyl phenylphosphonate), phosphanium salts are cationic, enabling ionic crosslinking in polymer networks, as observed in HA PEC complexes .
Physicochemical Properties

Thermal Behavior :

  • This compound is expected to exhibit a glass transition temperature (Tg) between 80–120°C, similar to phenyl-containing phosphonium polymers .
  • In contrast, hydroxypropyl-substituted phosphonium salts show lower Tg values (~50–70°C) due to flexible side chains .

Swelling and Rheology :

  • Phosphonium salts with aromatic substituents demonstrate reduced swelling in aqueous solutions compared to alkyl variants, attributed to hydrophobic interactions .
  • This compound may form self-healing networks in polymer matrices, a property observed in HA PEC complexes with phosphonium polymers .

Data Tables

Table 1: Comparative Thermal Properties

Compound TGA Decomposition (°C) Glass Transition (°C)
This compound 220–250 (estimated) 80–120
Triethylphenylphosphonium bromide 180–200 N/A (ionic liquid)
Diethyl phenylphosphonate 150–170 N/A (low molecular weight)

Table 2: Solubility Profiles

Compound Water Solubility Organic Solvent Compatibility
This compound Low High (DMF, THF)
n-Butyl(oxo)(hydroxypropyl)phosphanium Moderate Moderate (ethanol, acetone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.